5-Bromo-2-iodo-3-isopropoxypyridine
Description
5-Bromo-2-iodo-3-isopropoxypyridine (CAS: 848243-21-0) is a halogenated pyridine derivative with the molecular formula C₈H₉BrINO and a molecular weight of 341.98 g/mol . It features bromo and iodo substituents at positions 5 and 2, respectively, and an isopropoxy group at position 3. The compound is typically available at 95% purity and is utilized in pharmaceutical and materials science research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its iodine substituent .
Properties
Molecular Formula |
C8H9BrINO |
|---|---|
Molecular Weight |
341.97 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9BrINO/c1-5(2)12-7-3-6(9)4-11-8(7)10/h3-5H,1-2H3 |
InChI Key |
KRKVFMOZRVFFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-3-isopropoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination and iodination of 3-isopropoxypyridine. The reaction conditions often require the use of bromine and iodine reagents under controlled temperatures and solvents to achieve the desired substitution .
Industrial Production Methods
Industrial production methods for 5-Bromo-2-iodo-3-isopropoxypyridine may involve large-scale halogenation reactions using automated systems to ensure consistency and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-3-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the halogens.
Coupling Reactions: Biaryl or vinyl derivatives with extended conjugation.
Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
One of the primary applications of 5-Bromo-2-iodo-3-isopropoxypyridine is its use in the synthesis of novel pyridine-based derivatives through palladium-catalyzed reactions. For instance, a study demonstrated the efficient synthesis of several pyridine derivatives via Suzuki cross-coupling reactions. The derivatives synthesized showed potential as chiral dopants for liquid crystals and exhibited anti-thrombolytic, biofilm inhibition, and hemolytic activities .
Table 1: Pyridine Derivatives Synthesized Using 5-Bromo-2-iodo-3-isopropoxypyridine
| Compound Name | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| 2a | Suzuki Coupling | 70 | Anti-thrombolytic |
| 4a | Suzuki Coupling | 65 | Biofilm inhibition |
| 2i | Suzuki Coupling | 75 | Hemolytic activity |
Development of Anti-Alcohol Agents
5-Bromo-2-iodo-3-isopropoxypyridine has also been explored in the context of developing anti-alcohol agents. A two-step synthetic protocol has been established to create regiospecific β-carboline derivatives, particularly focusing on 3-isopropoxy-β-carboline hydrochloride. This compound has shown promise in reducing alcohol self-administration in animal models, indicating its potential therapeutic application in treating alcohol use disorders .
Table 2: β-Carboline Derivatives Derived from 5-Bromo-2-iodo-3-isopropoxypyridine
| Compound Name | Synthesis Method | Yield (%) | Effect on Alcohol Consumption |
|---|---|---|---|
| 3-ISOPBC·HCl | Palladium-catalyzed reactions | 80 | Significant reduction |
| 6-Aza-3-ISOPBC | Palladium-catalyzed reactions | 75 | Moderate reduction |
Antitumor and Antimicrobial Activities
Research has also indicated that derivatives synthesized from 5-Bromo-2-iodo-3-isopropoxypyridine possess antitumor and antimicrobial properties. For example, various quinazoline derivatives derived from pyridine compounds have been evaluated for their cytotoxicity against cancer cell lines, showing promising results against A549 (lung cancer) and U937 (leukemia) cell lines . Additionally, some derivatives demonstrated substantial antibacterial activity against both gram-positive and gram-negative bacteria .
Table 3: Biological Activities of Pyridine Derivatives
| Compound Name | Target Cell Line | Activity Type | IC50 (µM) |
|---|---|---|---|
| DK-1 | A549 | Antitumor | 15 |
| DK-2 | U937 | Antitumor | 10 |
| DK-3 | Staphylococcus aureus | Antibacterial | 20 |
| DK-4 | Escherichia coli | Antibacterial | 25 |
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-3-isopropoxypyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution or coupling reactions, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares 5-Bromo-2-iodo-3-isopropoxypyridine with analogous pyridine-based compounds, emphasizing structural differences, molecular properties, and applications:
Key Structural and Functional Differences:
Halogen vs. Oxygenated Groups :
- The iodine in 5-Bromo-2-iodo-3-isopropoxypyridine provides superior leaving-group capability compared to bromine in 2-Bromo-3-methylpyridine , making it more reactive in cross-coupling reactions .
- Triflate and boronic acid substituents (e.g., in 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate and (5-Bromo-2-ethoxypyridin-3-yl)boronic acid ) further diversify reactivity profiles for specialized synthetic routes .
Steric and Electronic Effects :
- The isopropoxy group in the target compound introduces steric hindrance, slowing unwanted side reactions compared to smaller groups like methoxy .
- Methyl and dimethoxymethyl substituents (e.g., in 2-Bromo-3-methylpyridine and 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine ) alter electron density and solubility, influencing their suitability in drug design .
Applications :
- Iodine-containing derivatives (e.g., the target compound and triflate analog) are preferred in metal-catalyzed reactions, whereas boronic acid variants are staples in Suzuki-Miyaura couplings .
- Hydroxyl-substituted pyridines (e.g., 5-Bromo-3-iodopyridin-2-ol ) are often intermediates in ligand or coordination complex synthesis .
Research Findings and Trends
Recent studies highlight the growing use of 5-Bromo-2-iodo-3-isopropoxypyridine in synthesizing kinase inhibitors and fluorescent probes, leveraging its iodine’s compatibility with palladium catalysts . In contrast, simpler analogs like 2-Bromo-3-methylpyridine are more cost-effective for large-scale agrochemical production . Emerging interest in triflate and boronic acid derivatives underscores the demand for tunable reactivity in precision organic synthesis .
Biological Activity
5-Bromo-2-iodo-3-isopropoxypyridine (CAS No. 848243-21-0) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring both bromine and iodine substituents, suggests possible interactions with biological targets, making it of interest in medicinal chemistry and pharmacology.
The molecular formula of 5-Bromo-2-iodo-3-isopropoxypyridine is with a molecular weight of approximately 341.97 g/mol. The presence of halogens can influence the compound's reactivity and affinity for biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C8H9BrINO |
| Molecular Weight | 341.97 g/mol |
| CAS Number | 848243-21-0 |
| Purity | Variable (check supplier) |
The biological activity of 5-Bromo-2-iodo-3-isopropoxypyridine has not been extensively documented in literature, but its structural analogs have shown significant interactions with various receptors, particularly in the context of neuropharmacology. The presence of halogen atoms often enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
- Nicotinic Acetylcholine Receptors (nAChRs) : Compounds similar to 5-Bromo-2-iodo-3-isopropoxypyridine have demonstrated high affinity for nAChRs, suggesting that this compound may also interact with these receptors, influencing neurotransmission and neuroprotection .
- Antialcohol Effects : Related compounds have been investigated for their effects on alcohol consumption behaviors in animal models. For instance, some pyridine derivatives have shown promise in reducing self-administration of alcohol in rats, indicating a potential therapeutic application for addiction treatment .
Research Findings
Recent investigations into the synthesis and biological evaluation of halogenated pyridines have yielded promising results:
- Synthesis Techniques : Novel synthetic routes have been developed to enhance the yield and purity of pyridine derivatives, which may facilitate further biological evaluation .
- Biological Assays : Preliminary assays indicate that the compound may exhibit cytotoxic properties against certain cancer cell lines, although detailed studies are required to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
